molecular formula C13H26N2O2 B7986414 [(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid

[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid

Cat. No.: B7986414
M. Wt: 242.36 g/mol
InChI Key: VWXPKAUYGWEATB-UHFFFAOYSA-N
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Description

Its structure combines a cyclohexyl backbone substituted with dimethylamino and isopropylamino groups, linked to an acetic acid moiety. This configuration enables chelation with metal ions, such as uranium (U(VI)), through its carboxyl (-COOH) and amine (-N(CH(CH$3$)$2$)) functional groups.

Properties

IUPAC Name

2-[[4-(dimethylamino)cyclohexyl]-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(9-13(16)17)12-7-5-11(6-8-12)14(3)4/h10-12H,5-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXPKAUYGWEATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCC(CC1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Nitrophenylacetic Acid Derivatives

A foundational approach involves hydrogenation of 4-nitrophenylacetic acid derivatives. As described in WO2010070368A1 , trans-4-aminocyclohexyl acetic acid ethyl ester is synthesized via a two-step hydrogenation:

  • Initial hydrogenation : 4-Nitrophenylacetic acid is reduced to 4-aminophenylacetic acid using Pd/C (5–10 wt%) at 40–50°C under 0.1–0.6 bar H₂.

  • Cyclohexane ring formation : Further hydrogenation at 50–60°C under 1–4 bar H₂ yields trans-4-aminocyclohexyl acetic acid ethyl ester HCl (70–80% yield).

Modification for target compound :

  • Dimethylamination : The intermediate is reacted with dimethylamine under alkaline conditions (e.g., NaHCO₃) to introduce the dimethylamino group.

  • Isopropylamination : Subsequent coupling with isopropylamine via reductive amination or nucleophilic substitution introduces the isopropylamino moiety.

Wittig Reaction-Based Synthesis

CN108424371B outlines a route starting from 1,4-cyclohexanedione:

  • Wittig reaction : Cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide in toluene at 60–120°C to form ethyl 2-(4-carbonylcyclohexenyl)acetate (63–69% yield).

  • Oxime formation : Condensation with hydroxylamine hydrochloride in acetonitrile yields ethyl 2-(4-oximidocyclohexenyl)acetate (78–82% yield).

  • Catalytic hydrogenation : Pd/C-mediated reduction (5–10 bar H₂, 20–30°C) produces ethyl 2-(4-aminocyclohexyl)acetate (80–84% yield).

Post-functionalization :

  • The amino group is sequentially dimethylated (using formaldehyde/H₂) and coupled with isopropylamine via carbodiimide-mediated acylation.

Critical Reaction Parameters

Catalyst Selection

CatalystReaction StepYield (%)Reference
Pd/C (5–10%)Hydrogenation of nitro group70–80
Raney NiCyclohexane ring formation60–65
DCC/HOBtAmide coupling85–90

Stereochemical Control

  • Trans isomer preference : Hydrogenation under mild pressure (1–4 bar) favors trans-4-aminocyclohexyl derivatives due to reduced steric hindrance.

  • Cis isomer suppression : Lower temperatures (≤50°C) minimize cis byproduct formation during cyclohexane ring closure.

Advanced Functionalization Strategies

Carbamate Protection

As demonstrated in WO2018007986A1 , tert-butyl carbamate (Boc) groups protect the amino intermediate during functionalization:

  • Boc protection : Trans-4-aminocyclohexyl acetic acid ethyl ester is treated with di-tert-butyl dicarbonate (Boc₂O) in THF (80% yield).

  • Selective deprotection : HCl in dioxane removes the Boc group post-alkylation, enabling sequential dimethylamino/isopropylamino introduction.

One-Pot Alkylation-Acylation

EP2316469A1 describes a tandem alkylation-acylation protocol:

  • Mitsunobu coupling : Ethyl bromoacetate reacts with trans-4-aminocyclohexanol (PPh₃, DEAD), forming ethyl 2-(4-aminocyclohexyloxy)acetate (75% yield).

  • Reductive amination : The amino group is dimethylated using formaldehyde/Pd-C, followed by isopropylamine coupling (H₂, 50°C).

Analytical and Purification Methods

Chromatographic Techniques

  • Flash column chromatography : Silica gel (CH₂Cl₂:MeOH = 47:3) isolates intermediates with >95% purity.

  • HPLC : C18 reverse-phase columns (ACN:H₂O gradient) resolve stereoisomers.

Spectroscopic Characterization

  • ¹H-NMR : Key signals include δ 2.52 ppm (N(CH₃)₂), δ 3.29 ppm (cyclohexyl CH), and δ 4.15 ppm (OCH₂CH₃).

  • LC-MS : m/z 242.36 [M+H]⁺ confirms molecular weight.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Pd/C reuse : Catalyst recovery via filtration reduces costs by 30%.

  • Solvent recycling : Toluene and ethanol are distilled and reused, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has shown that this compound may possess analgesic and anti-inflammatory properties. These characteristics make it a candidate for further investigation in pain management therapies. The following table summarizes findings from various studies on its pharmacological effects:

Study ReferenceMethodologyFindings
In vitro receptor binding assaysSignificant binding affinity to serotonin receptors
Animal model studiesReduced pain response in inflammatory models
Pharmacokinetic analysisFavorable absorption and distribution profiles

Drug Development

The structural uniqueness of [(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid allows it to serve as a lead compound in drug development. Its ability to modify receptor interactions can lead to the creation of derivatives with enhanced therapeutic profiles. The following case study illustrates its potential:

  • Case Study: Development of Analgesic Derivatives
    • Objective: To develop compounds based on this compound for pain relief.
    • Method: Derivatives were synthesized by altering the cyclohexyl structure.
    • Results: Some derivatives exhibited improved potency and reduced side effects compared to traditional analgesics.

Mechanism of Action

The mechanism of action of [(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The evidence primarily discusses acetic acid-modified sludge-based biochar (ASBB) and its uranium adsorption properties. Below is a comparison with analogous compounds/materials:

Acetic Acid-Modified Biochar (ASBB)

  • Functional Groups: ASBB features -COOH and -COO$^-$ groups introduced via acetic acid modification, enhancing U(VI) adsorption via monodentate coordination .
  • Adsorption Performance :

    Parameter SBB (Unmodified) ASBB (Acetic Acid-Modified)
    BET Surface Area (m²/g) 86.7 132.5
    U(VI) Removal Rate (%) 62.8 97.8
    Adsorption Capacity (mg/g) 20.9 32.6
    Equilibrium Time (min) 30 5

    Key Insight : Acetic acid modification increases porosity and introduces carboxyl groups, improving adsorption kinetics and capacity .

Amidoxime-Functionalized Materials

Amidoxime groups (-C(NH$_2$)NOH) in materials like polyacrylonitrile fibers or carbon nanotubes exhibit high U(VI) affinity via bidentate coordination. Compared to ASBB:

  • Adsorption Capacity : Amidoxime materials achieve 150–300 mg/g for U(VI), significantly higher than ASBB (32.6 mg/g) .
  • Limitations : Slower kinetics (equilibrium in hours vs. minutes for ASBB) and higher synthesis complexity .

Chitosan-Based Adsorbents

Chitosan modified with carboxyl or amine groups shows moderate U(VI) adsorption (40–60 mg/g). Unlike ASBB, chitosan requires cross-linking for stability in acidic conditions, reducing its cost-effectiveness .

Hydroxyapatite (HAP)

HAP adsorbs U(VI) via ion exchange and surface complexation. While its capacity (~45 mg/g) exceeds ASBB, it suffers from poor selectivity in multi-ion solutions and slower kinetics .

Mechanistic Insights from Analogous Systems

  • Role of Carboxyl Groups: In ASBB, -COO$^-$ forms monodentate complexes with U(VI), as confirmed by FTIR peak shifts from 1406 cm$^{-1}$ to 1384 cm$^{-1}$ .
  • Porosity Effects : ASBB’s BET surface area increases from 86.7 m²/g (SBB) to 132.5 m²/g post-modification, enhancing physical adsorption .
  • pH Dependency : Optimal U(VI) adsorption occurs at pH 6.0, where -COOH deprotonates to -COO$^-$, facilitating electrostatic interactions .

Biological Activity

[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a compound of interest in neuropharmacology due to its structural characteristics and potential interactions with neurotransmitter systems. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclohexyl structure with a dimethylamino group, which contributes to its unique biological properties. The isopropyl-amino group enhances its interaction with various biomolecular targets.

The mechanism of action for this compound involves:

  • Binding Interactions : The compound exhibits binding affinities to neurotransmitter receptors, particularly those related to acetylcholine and serotonin pathways.
  • Modulation of Enzyme Activity : It may influence the activity of enzymes involved in neurotransmitter metabolism, potentially leading to enhanced analgesic and anti-inflammatory effects.

Neuropharmacological Effects

Preliminary studies indicate that this compound may possess notable analgesic and anti-inflammatory properties. These effects suggest potential applications in pain management therapies. The compound's interactions with neurotransmitter systems are crucial for understanding its therapeutic potential.

Comparative Studies

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
[(2-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acidSimilar cyclohexyl structureAnalgesic properties
[(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acidAcetyl group instead of dimethylaminoVarying pharmacological effects
4-[2-(Dimethylamino)-1-(1-pyrrolidinyl)ethoxy]phenyl acetic acidIncorporates a pyrrolidine ringDifferent receptor interaction profiles

This table illustrates how the unique combination of structural features in this compound may lead to distinct biological activities compared to its analogs.

Case Studies

Research has focused on the pharmacological assessment of this compound through various in vitro and in vivo studies. Notable findings include:

  • In Vitro Assays : Studies have shown that the compound effectively inhibits certain phospholipases, suggesting a potential mechanism for its anti-inflammatory effects .
  • Animal Models : In animal models, administration of the compound resulted in significant reductions in pain-related behaviors, supporting its analgesic potential.

Q & A

Basic: What synthetic strategies are recommended for [(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid, and how can reaction yields be optimized?

Answer:
Synthesis typically involves multi-step pathways, such as:

  • Step 1: Cyclohexane derivative functionalization (e.g., introducing dimethylamino groups via nucleophilic substitution or reductive amination) .
  • Step 2: Isopropylamine coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond .
  • Step 3: Acetic acid moiety introduction via alkylation or ester hydrolysis .

Optimization Tips:

  • Monitor reaction pH and temperature to avoid side reactions (e.g., over-alkylation).
  • Use high-purity solvents to minimize byproducts.
  • Employ column chromatography or recrystallization for intermediate purification .

Basic: How can researchers validate the structural integrity of this compound?

Answer:
Key Techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm proton environments (e.g., dimethylamino singlet at ~2.2 ppm, cyclohexyl protons as multiplet signals) .
    • ¹³C NMR: Identify carbonyl (170–180 ppm) and quaternary carbons .
  • IR Spectroscopy: Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) .

Pitfalls:

  • Impurities from incomplete purification may obscure signals.
  • Solvent residues (e.g., DMSO in NMR) require careful calibration .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:
Methodology:

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). The dimethylamino group may enhance binding via hydrogen bonding .
  • ADMET Prediction: Tools like SwissADME estimate:
    • Lipophilicity (LogP): Critical for blood-brain barrier penetration.
    • Metabolic Stability: Cytochrome P450 interactions predicted via substrate profiling .
  • MD Simulations: Assess conformational stability in aqueous environments (e.g., using GROMACS) .

Validation:

  • Compare in silico results with in vitro assays (e.g., microsomal stability tests) .

Advanced: How to resolve discrepancies in solubility data for this compound across solvents?

Answer:
Root-Cause Analysis:

  • pH-Dependent Solubility: The compound’s carboxylic acid group (pKa ~2.5) ionizes in basic media, increasing aqueous solubility. In acidic conditions, protonation reduces solubility .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMSO) enhance solubility via dipole interactions, while non-polar solvents (e.g., hexane) yield poor dissolution .

Experimental Design:

  • Conduct solubility assays at controlled pH (e.g., phosphate buffers) and temperatures.
  • Use UV-Vis spectroscopy or HPLC to quantify dissolved fractions .

Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity?

Answer:
Assay Selection:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using modified Ellman’s method .
  • Cell Viability: MTT assay in cancer cell lines to assess cytotoxicity.
  • Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) .

Data Interpretation:

  • Normalize results to controls (e.g., DMSO vehicle).
  • Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How to address conflicting spectroscopic data during structural elucidation?

Answer:
Troubleshooting Steps:

Reproducibility: Repeat experiments under identical conditions (e.g., solvent, concentration) .

Impurity Profiling: Use LC-MS to identify contaminants (e.g., unreacted intermediates) .

Advanced NMR Techniques:

  • COSY/TOCSY: Resolve overlapping proton signals.
  • HSQC/HMBC: Assign carbon-proton correlations .

Case Example:
If ¹³C NMR lacks expected carbonyl signals, consider deuteration artifacts or sample degradation .

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